molecular formula C9H17NO3 B13234568 tert-Butyl N-[1-(oxiran-2-yl)ethyl]carbamate

tert-Butyl N-[1-(oxiran-2-yl)ethyl]carbamate

Cat. No.: B13234568
M. Wt: 187.24 g/mol
InChI Key: CPVJSPZFUWECHS-UHFFFAOYSA-N
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Description

Stereochemical Features

The stereochemistry of the epoxide group is critical to the compound’s reactivity and interactions. The oxiran-2-yl group exhibits cis-trans isomerism , with the relative configuration of the oxygen atom and substituents influencing ring-opening reactions. Computational models derived from InChI and SMILES notations (e.g., CC(C)(C)OC(=O)NC(C)C1CO1) suggest that the ethyl linker adopts a staggered conformation, minimizing steric hindrance between the Boc group and the epoxide.

The chiral centers at the epoxide’s carbons and the ethyl linker’s α-carbon introduce potential enantiomeric forms. For example, the stereoisomer tert-butyl ((R)-1-((R)-oxiran-2-yl)ethyl)carbamate has distinct reactivity compared to its (S,S)-counterpart, as demonstrated in studies of analogous epoxide-containing carbamates.

Properties

IUPAC Name

tert-butyl N-[1-(oxiran-2-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6(7-5-12-7)10-8(11)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVJSPZFUWECHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CO1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of tert-Butyl N-[1-(oxiran-2-yl)ethyl]carbamate

General Synthetic Strategy

The preparation of this compound typically involves:

  • Starting from an amino alcohol or a suitable precursor containing a hydroxyl and amino functionality.
  • Protection of the amino group with a tert-butyl carbamate (Boc) group.
  • Formation of the epoxide ring via intramolecular cyclization or epoxidation of an alkene precursor.

Reported Synthetic Routes

Boc Protection of Amino Alcohols Followed by Epoxidation

One common approach involves first protecting the amino group of an amino alcohol with tert-butyl carbamate, followed by epoxidation of the corresponding alkene or halohydrin intermediate.

  • For example, N-Boc-protected amino alcohols can be converted to epoxides using reagents such as m-chloroperbenzoic acid (m-CPBA) or other peracids under mild conditions to avoid racemization or side reactions.
  • This method allows for stereocontrolled synthesis of the epoxide ring, preserving the stereochemistry of the starting material.
Synthesis via Mixed Anhydride and Condensation Reactions

A patented method describes the preparation of t-butyl carbamate derivatives related to this compound from N-Boc-D-serine as a starting material:

  • N-Boc-D-serine is first converted to a mixed acid anhydride using isobutyl chlorocarbonate in the presence of N-methylmorpholine as a base.
  • This mixed anhydride then undergoes condensation with benzylamine or similar amines in anhydrous ethyl acetate to yield the Boc-protected amino acid derivative.
  • Subsequent transformations, including intramolecular cyclization, yield the epoxide-containing compound.

This method is notable for its relatively high yield (~81.6%) and stereochemical control.

Phase-Transfer Catalysis (PTC) Alkylation Route

Another route involves phase-transfer catalysis for alkylation of Boc-protected intermediates:

  • The Boc-protected amino alcohol intermediate (Compound I) is reacted under phase-transfer catalysis conditions using tetrabutylammonium bromide as catalyst and potassium hydroxide as base.
  • Methyl sulfate is used as the alkylating agent in ethyl acetate solvent.
  • This reaction yields alkylated Boc-protected products that can be further transformed into the epoxide derivative.

Representative Reaction Conditions and Yields

Step Starting Material Reagents/Conditions Yield (%) Notes
Boc protection of amino alcohol Amino alcohol Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane) >80% Standard Boc protection conditions
Epoxidation of alkene or halohydrin Boc-protected alkene/halohydrin m-CPBA or peracid, low temperature 70-90% Stereoselective epoxide formation
Mixed anhydride formation and condensation N-Boc-D-serine Isobutyl chlorocarbonate, N-methylmorpholine, ethyl acetate 81.6% High stereochemical purity
Phase-transfer catalysis alkylation Boc-protected intermediate Tetrabutylammonium bromide, KOH, methyl sulfate, ethyl acetate 75-85% Efficient alkylation step

Detailed Example from Literature

A synthetic example from the literature describes:

  • Conversion of N-Boc-D-serine to a mixed acid anhydride with isobutyl chlorocarbonate and N-methylmorpholine.
  • Condensation with benzylamine in anhydrous ethyl acetate to produce the Boc-protected intermediate.
  • Subsequent phase-transfer catalyzed alkylation with methyl sulfate in the presence of tetrabutylammonium bromide and potassium hydroxide to yield the target compound.
  • Purification by column chromatography yields the product as a white solid with melting point approximately 59-60 °C and optical rotation indicating stereochemical integrity.

Analytical and Spectroscopic Characterization

The prepared this compound is characterized by:

Summary and Recommendations

The preparation of this compound is well-established through several synthetic routes that emphasize stereochemical control and high yields. The most reliable methods involve:

  • Protection of amino alcohols with tert-butyl carbamate groups.
  • Epoxidation of alkene or halohydrin intermediates under mild conditions.
  • Use of mixed anhydride intermediates from N-Boc amino acids followed by condensation and phase-transfer catalyzed alkylation.

These methods provide efficient access to the compound with high stereochemical fidelity and purity, suitable for further applications in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(oxiran-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[1-(oxiran-2-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine

The compound is utilized in the development of biologically active molecules, including enzyme inhibitors and receptor modulators. Its unique structure allows for the creation of compounds with specific biological activities .

Industry

In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(oxiran-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl N-[1-(oxiran-2-yl)ethyl]carbamate and related carbamate derivatives:

Compound Name Substituents/Features Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound Ethyl-epoxide, Boc-protected amine 185.22 Epoxide ring-opening reactions; intermediates
Tert-Butyl (R)-(oxiran-2-ylmethyl)carbamate R-configuration epoxide, methylene linkage 173.21 Chiral synthons; asymmetric synthesis
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate Cyclopropyl, 3-fluorophenyl 251.30 Enhanced ring strain; potential CNS drug motifs
tert-Butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate Oxolane (tetrahydrofuran) ring, ketone 243.30 Improved solubility; stable ether linkage
Tert-Butyl ((S)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate Benzyloxy, dual stereocenters 307.36 Glycomimetics; glycosylation studies

Structural and Reactivity Analysis

Epoxide Reactivity

The epoxide group in this compound is highly reactive toward nucleophiles (e.g., amines, thiols), enabling its use in crosslinking or polymerization. In contrast, the oxolane-containing analog () lacks this reactivity due to its stable ether linkage, making it more suitable for solubility-driven applications .

Hydrogen-Bonding and Crystallinity

tert-Butyl N-Hydroxycarbamate () forms robust hydrogen-bonded ribbons via N–H···O and O–H···O interactions, similar to N-pivaloylhydroxylamine. The target compound likely exhibits weaker hydrogen bonding due to steric hindrance from the ethyl-epoxide group, impacting crystallinity and melting points .

Steric and Electronic Effects

  • Fluorophenyl and Cyclopropyl Substituents (): The electron-withdrawing fluorine and strained cyclopropane ring enhance electrophilicity, favoring aromatic substitution reactions. This contrasts with the target compound’s aliphatic epoxide, which undergoes nucleophilic attack .
  • Benzyloxy Group (): The benzyloxy moiety introduces steric bulk and aromatic π-π interactions, altering solubility and chiral recognition in catalytic processes .

Stability and Handling

This compound requires storage at low temperatures (-20°C) to prevent epoxide ring hydrolysis. In contrast, the oxolane analog () exhibits greater thermal stability, allowing room-temperature storage . Safety data for fluorophenyl derivatives () highlight the need for respiratory protection due to volatile byproducts .

Biological Activity

tert-Butyl N-[1-(oxiran-2-yl)ethyl]carbamate is an organic compound characterized by its unique oxirane structure, which allows for diverse biological interactions. This compound has garnered attention in medicinal chemistry due to its potential as a precursor for biologically active molecules and its ability to modulate various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C10H19NO3C_{10}H_{19}NO_3. The presence of the oxirane (epoxide) ring contributes significantly to its reactivity, enabling it to participate in nucleophilic attacks that can lead to covalent bonding with biomolecules.

Property Details
Molecular FormulaC10H19NO3C_{10}H_{19}NO_3
Functional GroupsCarbamate, Epoxide
Key FeaturesReactive oxirane ring
Synthetic RoutesReaction of tert-butyl carbamate with epoxide

The biological activity of this compound primarily stems from its ability to form covalent bonds with target biomolecules. The oxirane ring can undergo nucleophilic attack, leading to the modulation of enzyme activities and receptor functions. This property highlights its potential utility in drug design and therapeutic applications.

Biological Activity

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Some key findings include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, suggesting applications in treating diseases where such enzymes are implicated.
  • Cytotoxicity Studies : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

Case Study: Inhibition of cPLA2α

A study highlighted that compounds structurally similar to this compound exhibited inhibitory effects on the enzyme cPLA2α, which is involved in inflammatory processes. The research found that certain derivatives showed significant potency, with implications for developing anti-inflammatory drugs .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound Name Molecular Formula Biological Activity
tert-Butyl N-(2-oxiranylmethyl)carbamateC11H19NO3C_{11}H_{19}NO_3Moderate inhibitor of cPLA2α
tert-Butyl N-[2-(oxiran-2-yl)ethyl]carbamateC10H19NO3C_{10}H_{19}NO_3Potential anticancer activity
tert-Butyl N-[1-(2-oxiranyl)ethyl]carbamateC10H19NO3C_{10}H_{19}NO_3Shows reactivity with various biomolecules

Applications in Medicinal Chemistry

The unique properties of this compound position it as a valuable intermediate in the synthesis of pharmaceuticals. Its reactivity makes it suitable for developing compounds that can target specific biological pathways, potentially leading to new therapeutic agents.

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